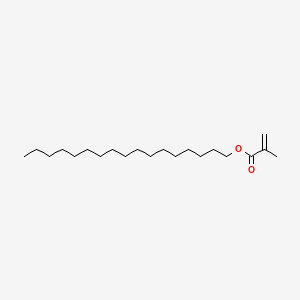

Heptadecyl methacrylate

説明

Evolution of Alkyl Methacrylate (B99206) Monomers in Polymer Research

The study of alkyl methacrylate monomers has been a cornerstone of polymer research for decades. Initially, research focused on short-chain alkyl methacrylates like methyl methacrylate (MMA) and butyl methacrylate (BMA). rsc.orgresearchgate.net These monomers are foundational to the production of a wide array of commercially important polymers, including the ubiquitous poly(methyl methacrylate) (PMMA), known for its optical clarity and weather resistance. nih.govmdpi.com The polymerization of these monomers, often through free-radical polymerization, has been extensively studied and optimized. nih.govtandfonline.com

As polymer science advanced, so did the exploration of alkyl methacrylates with progressively longer alkyl side chains. This evolution was driven by the desire to tailor polymer properties with greater precision. Researchers began to investigate the impact of increasing the alkyl chain length on polymer characteristics such as glass transition temperature (Tg), flexibility, and hydrophobicity. mdpi.comosti.gov It was observed that as the alkyl side chain length increases, the distance between polymer chains grows, leading to reduced intermolecular attraction and a decrease in the glass transition temperature. mdpi.com However, beyond a certain chain length (typically around 12 carbon atoms), the phenomenon of side-chain crystallization becomes significant, influencing the material's properties in new ways. mdpi.com This progression naturally led to the investigation of very long-chain alkyl methacrylates, including heptadecyl methacrylate.

Significance of Long-Chain Alkyl Methacrylates in Advanced Materials Engineering

Long-chain alkyl methacrylates, such as heptadecyl methacrylate, are critical in advanced materials engineering due to the unique properties they confer upon polymers. The extended alkyl side chains introduce a significant hydrophobic character, making these polymers suitable for applications requiring water repellency and oil absorption. solubilityofthings.com This has led to their use in formulating waterproof coatings and materials for oil spill remediation. solubilityofthings.comtandfonline.comtandfonline.com

In the realm of multicomponent polymer systems, such as blends and copolymers, long-chain poly(n-alkyl methacrylates) offer a mechanism for tuning thermodynamic interactions. acs.org Understanding these interactions is crucial for designing structured materials with controlled phase separation and morphology. acs.org The incorporation of monomers like heptadecyl methacrylate allows for the precise engineering of material properties for a wide range of applications, from adhesives and sealants to more specialized uses in biomedical devices where biocompatibility and controlled surface properties are paramount. solubilityofthings.com

Scope and Research Trajectories for Heptadecyl Methacrylate-Derived Systems

Current and future research on heptadecyl methacrylate-derived systems is focused on leveraging its unique structural features for novel applications. Key research trajectories include:

Stimuli-Responsive Materials: The long alkyl chains of poly(heptadecyl methacrylate) can respond to changes in temperature, leading to the development of thermally responsive materials. Research is exploring their use in sensors, actuators, and smart coatings.

Self-Healing Polymers: The dynamic nature of the interactions involving the long alkyl side chains is being investigated for the creation of self-healing materials. aip.org The ability of these chains to re-entangle and re-organize after damage is a promising avenue of research.

Advanced Coatings and Additives: The inherent hydrophobicity and flexibility of heptadecyl methacrylate polymers make them excellent candidates for advanced coatings with enhanced durability and water resistance. ruixibiotech.com They are also being explored as viscosity index improvers and pour point depressants in lubricating oils. chemicalbook.comiosrjournals.org

Biomaterials: The biocompatibility of long-chain alkyl methacrylates is a significant area of interest. solubilityofthings.com Research is underway to develop heptadecyl methacrylate-based polymers for applications in drug delivery, tissue engineering, and medical implants, where controlled interactions with biological systems are essential.

Nanocomposites: The incorporation of nanoparticles into a poly(heptadecyl methacrylate) matrix is being studied to create nanocomposites with enhanced mechanical, thermal, and electrical properties. The long alkyl chains can influence the dispersion and interfacing of the nanoparticles within the polymer.

The synthesis of well-defined heptadecyl methacrylate copolymers using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is also a major focus. aip.orgacs.org This allows for the creation of block copolymers and other complex architectures with precisely tailored properties.

Interactive Data Table: Properties of Alkyl Methacrylate Polymers

| Monomer | Polymer | Glass Transition Temperature (Tg) (°C) | Key Properties |

| Methyl Methacrylate | Poly(methyl methacrylate) (PMMA) | ~105 | High transparency, rigidity |

| Butyl Methacrylate | Poly(butyl methacrylate) (PBMA) | ~20 | Increased flexibility over PMMA |

| Hexadecyl Methacrylate | Poly(hexadecyl methacrylate) | ~15 sigmaaldrich.com | Hydrophobicity, flexibility |

| Octadecyl Methacrylate | Poly(octadecyl methacrylate) (POMA) | - | Side-chain crystallinity, hydrophobicity ruixibiotech.comiosrjournals.org |

特性

CAS番号 |

6140-75-6 |

|---|---|

分子式 |

C21H40O2 |

分子量 |

324.5 g/mol |

IUPAC名 |

heptadecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3 |

InChIキー |

PAIQEFSJYGYULU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

製品の起源 |

United States |

Synthesis Methodologies and Precursor Functionalization of Heptadecyl Methacrylate

Classical Esterification Routes for Heptadecyl Methacrylate (B99206) Synthesis

The primary methods for synthesizing heptadecyl methacrylate are rooted in classical esterification reactions. These involve either the direct esterification of methacrylic acid with heptadecanol or the transesterification of a short-chain alkyl methacrylate, such as methyl methacrylate (MMA), with heptadecanol.

Direct esterification is an equilibrium reaction where methacrylic acid and heptadecanol react in the presence of an acid catalyst. To drive the reaction toward the product, water, a byproduct, must be continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or cyclohexane.

Transesterification is another widely used equilibrium-driven process. In this method, methyl methacrylate is reacted with heptadecanol, producing heptadecyl methacrylate and methanol. The reaction's progression is favored by removing the more volatile methanol byproduct, often as an azeotrope with excess methyl methacrylate. This method can be advantageous as it often proceeds under milder, near-neutral conditions compared to direct esterification.

Catalytic Systems in Heptadecyl Methacrylate Esterification

The choice of catalyst is critical in both direct esterification and transesterification to ensure high yield and selectivity.

For direct esterification , strong acid catalysts are commonly employed. These include:

Sulfuric Acid (H₂SO₄) : A conventional and effective catalyst for esterification.

Sulfonic Acids : Aromatic sulfonic acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid are also used, offering high catalytic activity.

For transesterification , a broader range of catalysts can be utilized, including acidic, basic, and organometallic compounds. This method often allows for more neutral reaction conditions, which is beneficial for sensitive substrates.

Alkali Metal-Based Catalysts : Lithium hydroxide (LiOH) and lithium carbonate (Li₂CO₃) have proven effective. Using dried lithium hydroxide or incrementally adding the catalyst can enhance activity and yield. cmu.edu

Organotin Compounds : Dibutyltin oxide has been used as a catalyst, though it may require longer reaction times to achieve high conversion.

Titanium and Zirconium Compounds : Transition-metal compounds such as titanium(IV) alkoxides (e.g., tetraisopropyl titanate) and zirconium acetylacetonate are highly effective. researchgate.netgoogle.com These catalysts offer high selectivity, minimizing the formation of by-product ethers that can occur with acidic catalysts. researchgate.net

The selection of the catalytic system depends on factors such as cost, catalyst separation, and tolerance of functional groups on the reactants.

Optimization of Reaction Conditions for Heptadecyl Methacrylate Yield and Purity

Maximizing the yield and purity of heptadecyl methacrylate requires careful control over several reaction parameters.

Molar Ratio of Reactants : The stoichiometry of the reactants influences the reaction equilibrium. In transesterification, using an excess of methyl methacrylate helps to shift the equilibrium towards the formation of the desired long-chain ester.

Temperature : Esterification reactions are typically conducted at elevated temperatures, generally between 80°C and 150°C, to achieve a reasonable reaction rate. The specific temperature depends on the catalyst used and the boiling points of the components for azeotropic removal of byproducts.

Removal of Byproducts : As equilibrium reactions, the continuous removal of water (in direct esterification) or methanol (in transesterification) is crucial for driving the reaction to completion. This is commonly achieved by azeotropic distillation, where a solvent forms a low-boiling azeotrope with the byproduct, which is then distilled off. cmu.eduresearchgate.net

Polymerization Inhibitors : Methacrylates are prone to polymerization at the elevated temperatures used for synthesis. Therefore, the addition of a polymerization inhibitor is essential. Common inhibitors include hydroquinone, hydroquinone monomethyl ether (MEHQ), and phenothiazine. The presence of oxygen is often required for these stabilizers to function effectively.

Catalyst Concentration : The amount of catalyst must be optimized. While a higher concentration can increase the reaction rate, it can also lead to side reactions and complications in purification. For instance, in lithium-catalyzed transesterification, catalyst amounts can be as low as 6 to 30 ppm. cmu.edu

Table 1: Comparison of Catalytic Systems for Long-Chain Methacrylate Synthesis

Catalyst Type Examples Typical Reaction Key Advantages Considerations Strong Acid Sulfuric Acid, p-Toluenesulfonic Acid Direct Esterification Low cost, high activity. Corrosive, potential for side reactions (e.g., ether formation). Alkali Metal Lithium Hydroxide, Lithium Carbonate Transesterification High efficiency at low concentrations. Water content can affect activity.[ cmu.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBxNxQG9G4l0A2KZIg6lqTtH_D1qTlmq6V6IhMwpoGVk75nih79_SN5ZF7mYb4H2yoP-v55oBgOFx-pCVHHQwsnwXqfDCWrT9dw3zQdD1kUHbJOaS_Y5JzPzKbDptRqBxhjWyBS5vsiGFnFjXttrUqsGQ-cVwnfiuO8ccx5gRxfwrpACJMsvFKznQY65VvUKBh3Lg4aoiDNfmvzpaVfzRBvLZmoGrnrOv6Cx4QBRYp4DzvHoEjICR6niLRmD5h3dGJ_XN0k-0%3D)] Organotin Dibutyltin Oxide Transesterification Mild reaction conditions. Can require long reaction times for high conversion. Transition Metal Titanium(IV) Alkoxides, Zirconium Acetylacetonate Transesterification High selectivity, near-neutral conditions, fewer by-products.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgptuMJ1HWLa7qN_GcuQwYJ1I-V1rGOQFMyB2nVyoMKWvHZLRxbuUz_7fh1RpcCT-SOWsU5WN1AyDY4VvsGBA_WRR-_yl4p1JoGBRFw8vsHbp0hgqXjrG0h9e7FLP6vwS9yK_xAV6IyI_UV5JFTtbvF07EeDBIqAf5uxFsafgYqLXaAsKMZZzu4kzDIsitz4TWfSQo5r4IrILncZSEEfYmFuDAMTg7NjVMLyQtAbrFq4DSM5l4PwkkgpH_SBHjF2Zttta9rdM%3D)] Higher cost, potential for hydrolysis.

Sustainable and Bio-Inspired Synthesis Approaches for Heptadecyl Methacrylate and Analogues

In response to growing environmental concerns, research has shifted towards developing more sustainable routes for chemical synthesis, including for long-chain methacrylates. These approaches utilize enzymatic catalysts and renewable feedstocks.

Enzymatic Synthesis Pathways for Long-Chain Methacrylates

Enzymatic catalysis, particularly using lipases, offers a green alternative to traditional chemical synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, with high selectivity and reduced energy consumption.

The most commonly used enzyme for this purpose is immobilized Candida antarctica lipase B (CALB), often known by its commercial name, Novozym 435. rsc.orgprepchem.com This biocatalyst has demonstrated high efficiency in the transesterification of vinyl or alkyl methacrylates with various alcohols, including long-chain ones.

The key advantages of enzymatic synthesis include:

Mild Reaction Conditions : Reactions are typically carried out at temperatures between 40°C and 70°C, which prevents thermal degradation of reactants and reduces the risk of monomer polymerization.

High Selectivity : Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts. prepchem.com

Reduced Waste : The high selectivity and mild conditions lead to cleaner reaction profiles and reduce the need for extensive purification steps.

Reusability : Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic feasibility of the process.

For the synthesis of long-chain methacrylates, the reaction involves the transesterification of an acyl donor (e.g., methyl methacrylate or vinyl methacrylate) with a long-chain alcohol. Vinyl esters are often preferred as acyl donors in enzymatic reactions because the liberated vinyl alcohol tautomerizes to acetaldehyde, making the reaction effectively irreversible.

Exploration of Renewable Feedstocks for Heptadecyl Methacrylate Production

A fully sustainable synthesis of heptadecyl methacrylate requires that both of its precursor components—the C17 alcohol and the methacrylate group—are derived from renewable resources.

Renewable Sources for the Heptadecyl Moiety (Heptadecanol) : Long-chain fatty alcohols are traditionally derived from petrochemicals or natural oils like palm or coconut oil. acs.org Sustainable production of these "oleochemicals" is being actively explored through microbial fermentation. rsc.org Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to produce specific fatty alcohols from renewable carbohydrate feedstocks like glucose derived from lignocellulosic biomass (e.g., switchgrass). researchgate.netresearchgate.net These metabolic engineering strategies provide a potential route to bio-based heptadecanol.

Renewable Sources for the Methacrylate Moiety : The methacrylate portion is conventionally produced from petroleum-based feedstocks. However, significant research is underway to produce bio-based methacrylic acid (MAA). researchgate.netd-nb.info Promising bio-based routes include:

Fermentation-based pathways : Hybrid processes combining microbial fermentation and chemical catalysis can convert glucose into MAA. researchgate.net One such route involves the fermentation of glucose to produce intermediates like itaconic acid or citramalic acid, which are then catalytically converted (e.g., through decarboxylation) to MAA.

Direct Biosynthesis : Metabolic pathways in engineered microbes are being developed for the direct production of MAA from sugars through intermediates derived from amino acid metabolism. d-nb.info

By combining a bio-derived heptadecanol with a bio-derived methacrylic acid, a completely renewable heptadecyl methacrylate monomer can be synthesized.

Advanced Functionalization Strategies for Heptadecyl Methacrylate Monomer Derivatives

While heptadecyl methacrylate is valued for its long, hydrophobic alkyl chain, creating derivatives of this monomer with additional chemical functionalities can expand its applications. Advanced strategies for functionalization typically focus on modifying the precursor molecules before synthesis, as the saturated C17 alkyl chain is relatively inert.

One primary strategy is the use of a functionalized long-chain alcohol as a starting material. If the C17 alcohol precursor contains a desired functional group, it can be carried through the esterification or transesterification process to yield a functional heptadecyl methacrylate monomer. For instance, if a heptadecanol derivative containing an epoxy or alkyne group were used, the resulting monomer would possess this reactive moiety. This approach allows for the incorporation of a wide range of functionalities, provided they are stable under the esterification reaction conditions.

Another approach involves synthesizing functional methacrylate monomers that can be copolymerized with heptadecyl methacrylate. While this does not modify the heptadecyl methacrylate monomer itself, it is a common industrial practice to create polymers with tailored properties. Monomers such as glycidyl (B131873) methacrylate (containing an epoxy group) or 2-hydroxyethyl methacrylate (containing a hydroxyl group) can be included in polymerizations to introduce reactive sites along the polymer backbone.

Direct chemical modification of the pre-formed heptadecyl methacrylate monomer is challenging due to the low reactivity of the saturated alkyl chain. While reactions such as radical-induced hydrogen abstraction from the side chain can occur, these are typically side reactions during polymerization rather than controlled synthetic routes to new monomers. Therefore, the most viable strategy for creating advanced heptadecyl methacrylate derivatives remains the "bottom-up" approach of building the monomer from already functionalized precursors.

Incorporation of Reactive Functional Groups (e.g., Epoxy, Amine) into Methacrylate Structure

The functionalization of methacrylate monomers and polymers is a critical step in tailoring their chemical and physical properties for specialized applications. By incorporating reactive groups such as epoxy and amine moieties, the resulting materials can be designed to participate in a wider range of chemical reactions, including advanced crosslinking and curing processes.

Epoxy Functionalization:

A primary method for introducing epoxy functionality into a methacrylate structure is through the reaction of an epoxy-containing compound with a source of methacrylate. A common industrial approach involves the esterification reaction between an epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), and methacrylic acid. mdpi.commdpi.com This synthesis yields an epoxy methacrylate (EA) resin that contains both epoxy groups and unsaturated double bonds from the methacrylate moiety. mdpi.com

The reaction progress can be monitored by tracking key parameters like the partial acid value (PAV) and epoxy equivalent value. mdpi.commdpi.com Initially, the esterification proceeds rapidly but slows as the concentration of reactive sites decreases and the viscosity of the mixture increases. mdpi.com The final product is typically a hybrid oligomer that can be crosslinked through two distinct mechanisms: cationic ring-opening polymerization of the epoxy groups and free-radical polymerization of the methacrylate double bonds. mdpi.commdpi.com This dual-cure capability allows for the development of materials with superior thermal and mechanical properties. nih.gov

Table 1: Synthesis of Epoxy Methacrylate Resin

| Step | Description | Reactants | Resulting Functionality |

|---|

Amine Functionalization:

Amine functional groups can be incorporated into methacrylate structures through various synthetic pathways. One method involves reacting a methacrylate monomer that already contains a reactive site, such as an epoxide, with an amine. For instance, 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) can be reacted with different amines to produce hydroxylated secondary and tertiary amine derivatives. tandfonline.comtandfonline.com This approach directly attaches the amine functionality to the methacrylate side chain.

Another context for amine incorporation is in two-component (2K) systems where an epoxy-functional methacrylate resin is cured using a polyamine hardener. kpi.uagoogleapis.com In this case, the primary or secondary amine groups of the hardener react with the epoxy groups of the resin via a ring-opening addition reaction, forming a crosslinked polymer network. nih.govkpi.ua While this incorporates amine linkages into the final cured material rather than creating a stable amine-functionalized monomer, it is a critical methodology for utilizing amine reactivity in methacrylate-based systems. googleapis.com

Synthetic Routes to Quaternary Ammonium (B1175870) Methacrylate Derivatives

Quaternary ammonium methacrylate derivatives are a significant class of functional monomers, prized for their utility in creating polymers with antimicrobial properties and other specialized functions. The synthesis of these derivatives typically involves the quaternization of a tertiary amine-containing methacrylate monomer. tandfonline.comtandfonline.com

A common and direct synthetic route is the Menschutkin reaction , which involves the N-alkylation of a tertiary amine. sciforum.net In the context of methacrylates, this process starts with a methacrylate monomer that possesses a tertiary amine group. This precursor is then reacted with an alkyl halide, such as bromohexane or another alkyl bromide, to convert the tertiary amine into a quaternary ammonium salt. tandfonline.comtandfonline.comsciforum.net The antibacterial activity of the resulting monomer can be tuned by varying the length of the alkyl chain introduced during this step. tandfonline.comtandfonline.com

A multi-step synthesis provides an alternative route. This can involve:

Transesterification: A basic methacrylate, like methyl methacrylate (MMA), is reacted with an alcohol containing a tertiary amine, such as N-methyldiethanolamine. sciforum.netnih.gov

N-Alkylation: The intermediate product, which is a methacrylate with a tertiary amine group, is then quaternized via the Menschutkin reaction with a suitable alkyl bromide. sciforum.netnih.gov

Further Modification (Optional): The resulting hydroxyl-containing quaternary ammonium monomer can be further reacted, for example, with a diisocyanate to produce urethane-dimethacrylate monomers that possess two quaternary ammonium groups and two polymerizable methacrylate groups. sciforum.netnih.gov

These synthetic strategies allow for the creation of a diverse range of quaternary ammonium methacrylate monomers with tailored structures for incorporation into copolymers through conventional polymerization techniques. google.com

Table 2: General Synthetic Route for Quaternary Ammonium Methacrylate

| Step | Reaction Type | Description | Key Reactants |

|---|---|---|---|

| 1 | Synthesis of Amine Precursor | Creation of a methacrylate monomer containing a tertiary amine. | 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) + secondary/tertiary amine tandfonline.comtandfonline.com OR Methyl Methacrylate + N-methyldiethanolamine sciforum.netnih.gov |

Homopolymerization Kinetics and Mechanisms of Heptadecyl Methacrylate

Conventional Free Radical Homopolymerization of Heptadecyl Methacrylate (B99206)

Conventional free radical polymerization of long-chain methacrylates like heptadecyl methacrylate is a robust method for polymer synthesis. The kinetics of this process are significantly influenced by the choice of initiator, solvent, and reaction temperature.

Initiator Systems and Their Influence on Reaction Kinetics

The selection of an initiator is crucial in conventional free radical polymerization as it directly impacts the rate of polymerization and the final molecular weight of the polymer. Commonly used initiators for methacrylate polymerization include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).

AIBN is a widely used thermal initiator that decomposes at a known rate, which is largely unaffected by the solvent, to produce radicals that initiate polymerization. For the polymerization of octadecyl methacrylate, a close structural analog of heptadecyl methacrylate, AIBN has been successfully employed. In a typical procedure, the polymerization is carried out in a toluene (B28343) solution at 70°C. iosrjournals.org The concentration of the initiator plays a critical role; a lower initiator concentration generally leads to the formation of higher molecular weight polymers, but it also results in a decreased polymerization rate. nih.gov

Benzoyl peroxide is another effective initiator that decomposes upon heating to form phenyl radicals, which then initiate the polymerization of methacrylate monomers. youtube.com The decomposition of BPO can be accelerated by the presence of tertiary amines, allowing for polymerization at or near room temperature. mdpi.comresearchgate.net The rate of polymerization and the final monomer conversion are influenced by the concentration of both BPO and the amine accelerator. mdpi.com Increasing the concentration of BPO generally leads to an increased polymerization rate. mdpi.com

The influence of initiator concentration on the final polymer properties is a key consideration. As the initiator concentration increases, a higher number of polymer chains are initiated, resulting in a lower average molecular weight. Conversely, lower initiator concentrations produce fewer, but longer, polymer chains, leading to higher molecular weight polymers. nih.gov

Table 1: Initiator Systems for Conventional Free Radical Polymerization of Long-Chain Methacrylates

| Initiator | Typical Reaction Temperature (°C) | Activating Species | Influence on Kinetics |

|---|---|---|---|

| 2,2'-Azobisisobutyronitrile (AIBN) | 60-80 | Heat | Rate is dependent on initiator concentration. |

| Benzoyl Peroxide (BPO) | 70-90 | Heat | Rate increases with initiator concentration. |

| Benzoyl Peroxide (BPO) / Tertiary Amine | Room Temperature - 40 | Tertiary Amine | Enables lower temperature polymerization. |

Effect of Solvent and Temperature on Heptadecyl Methacrylate Polymerization Rate

The choice of solvent can significantly affect the kinetics of free radical polymerization. For long-chain alkyl methacrylates, the solvent's polarity and its ability to solvate the growing polymer chains are important factors. Toluene is a commonly used solvent for the polymerization of octadecyl methacrylate. iosrjournals.org While solvent effects on the polymerization of heptadecyl methacrylate are not extensively documented, studies on other methacrylates indicate that the polymerization rate can be influenced by the solvent's polarity. acs.org In some cases, the choice of solvent can affect the propagation and termination rate constants. acs.org

Temperature is a critical parameter in free radical polymerization as it affects the rate of initiator decomposition and the propagation and termination rate constants. Generally, an increase in temperature leads to a faster rate of initiator decomposition, which in turn increases the concentration of radicals and accelerates the polymerization rate. tue.nl However, excessively high temperatures can lead to side reactions and a decrease in the molecular weight of the resulting polymer. For the AIBN-initiated polymerization of octadecyl methacrylate, a reaction temperature of 70°C has been shown to be effective. iosrjournals.org Isothermal bulk polymerization studies of other long-chain n-alkyl methacrylates, such as dodecyl and hexadecyl methacrylates, have been conducted at temperatures ranging from 50°C to 90°C. researchgate.net These studies show that the polymerization rate increases with temperature. researchgate.net

Studies on Monomer Conversion and Molecular Weight Evolution

The evolution of monomer conversion and molecular weight over time is a key aspect of polymerization kinetics. In conventional free radical polymerization, the molecular weight of the polymer chains is typically high from the early stages of the reaction. The number-average molecular weight (Mn) does not necessarily increase linearly with monomer conversion, and the dispersity (Mw/Mn) of the resulting polymers is generally broad (typically > 1.5).

For the free radical polymerization of octadecyl methacrylate initiated by AIBN in toluene at 70°C, the reaction is typically carried out for several hours to achieve high monomer conversion. iosrjournals.org Studies on similar long-chain methacrylates have shown that the polymerization rate can exhibit an autoacceleration phase, also known as the gel effect, particularly at higher conversions. researchgate.net This phenomenon is attributed to a decrease in the termination rate constant as the viscosity of the reaction medium increases.

The final molecular weight of the polymer is influenced by factors such as initiator concentration, monomer concentration, and temperature. Higher initiator concentrations lead to lower molecular weight polymers. nih.gov In the synthesis of poly(octadecyl methacrylate), GPC analysis is used to determine the molecular weight and dispersity of the resulting polymer. iosrjournals.org

Controlled Radical Polymerization (CRP) of Heptadecyl Methacrylate

Controlled radical polymerization techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) of Heptadecyl Methacrylate and Related Monomers

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for a variety of monomers, including long-chain methacrylates. ijeas.org In ATRP, a transition metal complex reversibly activates and deactivates dormant polymer chains, allowing for controlled chain growth. This process leads to a linear increase in molecular weight with monomer conversion and produces polymers with low dispersity. cmu.edu

The ATRP of octadecyl methacrylate (a close analog of heptadecyl methacrylate) has been successfully demonstrated. cmu.eduacs.org These polymerizations are typically carried out using a copper-based catalyst system in conjunction with a suitable initiator and ligand. The resulting poly(octadecyl methacrylate) exhibits well-defined characteristics, including controlled molecular weights and narrow molecular weight distributions. acs.org For instance, well-defined homopolymers of octadecyl methacrylate have been synthesized via ATRP. acs.org

Ligand and Catalyst Selection for ATRP of Long-Chain Methacrylates

The choice of ligand and catalyst is critical for a successful ATRP of long-chain methacrylates. The ligand solubilizes the copper catalyst in the reaction medium and tunes its reactivity. For the ATRP of octadecyl methacrylate, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (B178826) (TPMA) are commonly used ligands in combination with a copper(I) bromide (CuBr) catalyst. ijeas.orgacs.org The initiator used is typically an alkyl halide, such as ethyl 2-bromoisobutyrate. ijeas.org

The selection of the catalyst system influences the polymerization kinetics. For example, catalysts with TPMA* ligands, which are derivatives of TPMA, have been shown to be significantly more active, allowing for polymerization at very low catalyst concentrations. acs.org The catalyst system for the ATRP of octadecyl methacrylate has been reported to be a combination of CuCl, CuCl₂, and 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) ligand in diphenyl ether at 70°C. cmu.edu The use of a small amount of Cu(II) species helps to regulate the polymerization and minimize termination reactions.

Table 2: Catalyst Systems for ATRP of Octadecyl Methacrylate

| Catalyst | Ligand | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuBr | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | Ethyl 2-bromoisobutyrate | Not specified | Not specified | ijeas.org |

| CuBr | Tris(2-pyridylmethyl)amine (TPMA) | Ethyl 2-bromoisobutyrate | Not specified | Not specified | chemicalpapers.com |

| CuCl / CuCl₂ | 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) | Ethyl 2-bromoisobutyrate | Diphenyl ether | 70 | cmu.edu |

The successful ATRP of long-chain methacrylates like heptadecyl methacrylate allows for the synthesis of well-defined polymers with controlled molecular weights in the range of tens of thousands of g/mol and low dispersities (typically below 1.5). ijeas.orgacs.org This level of control is a significant advantage over conventional free radical polymerization methods.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Heptadecyl Methacrylate and Related Monomers

RAFT polymerization is a highly versatile controlled radical polymerization technique that can be applied to a vast array of monomers under diverse reaction conditions. researchgate.netresearchgate.net It relies on the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization via a reversible chain transfer mechanism. researchgate.netyoutube.com

The selection of an appropriate RAFT agent is critical for a successful RAFT polymerization. sigmaaldrich.com The effectiveness of a RAFT agent is determined by the substituents 'Z' and 'R' of the thiocarbonylthio compound (ZC(=S)SR). sigmaaldrich.commdpi.com For the polymerization of methacrylates, trithiocarbonates and dithiobenzoates are commonly employed RAFT agents. tcichemicals.comnih.gov The 'R' group must be a good homolytic leaving group that can efficiently re-initiate polymerization, while the 'Z' group influences the stability of the intermediate radical and the rates of addition and fragmentation. youtube.comsigmaaldrich.com For instance, 4-cyanopentanoic acid dithiobenzoate (CPDB) has been recommended as a suitable CTA for the RAFT polymerization of methacrylate monomers. scispace.com A study on the RAFT-mediated dispersion copolymerization of glycidyl (B131873) methacrylate and octadecyl methacrylate utilized 2-cyano-2-propyl benzodithioate (CPB) as the RAFT agent. tandfonline.com

The choice of the RAFT agent can significantly impact the polymerization kinetics, molecular weight control, and the properties of the resulting polymer. nih.gov For more activated monomers like methacrylates, specific RAFT agents are required to achieve minimal retardation and a high fraction of living chains. sigmaaldrich.com

The RAFT mechanism involves a series of addition-fragmentation equilibria. youtube.comyoutube.com Initially, a radical generated from a standard initiator adds to a monomer to form a propagating chain. This propagating chain then adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing the 'R' group as a new radical that can initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant species. This dormant chain can be reactivated by another propagating radical, and the process continues, allowing for the controlled growth of polymer chains. youtube.com

This degenerative transfer mechanism ensures that the radicals are distributed among all growing polymer chains, leading to a uniform size. youtube.com In an ideal RAFT system, the chain transfer and equilibrium steps are rapid, which limits termination events without significantly affecting the polymerization rate. mdpi.com However, retardation and inhibition periods have been observed in some dithiobenzoate-mediated RAFT polymerizations of methacrylates. mdpi.com A detailed study of the RAFT-mediated polymerization of methyl methacrylate initiated by diradicals from Bergman cyclization showed that polymers with narrow polydispersities (1.1 ≤ PDI ≤ 1.5) and high molecular weights could be obtained. nih.gov

Nitroxide Mediated Polymerization (NMP) Approaches

Nitroxide Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. acs.org This reversible termination process maintains a low concentration of active radicals, thereby controlling the polymerization.

However, NMP is generally not the preferred method for the polymerization of methacrylates. While NMP is effective for a broad range of other monomers, its application to methacrylates is often challenging. The development of universal alkoxyamines has expanded the scope of NMP to include monomers like acrylates and acrylamides. ucsc.edu Variants of NMP, such as photoNMP (NMP2) and chemically initiated NMP (CI-NMP), have also been developed. nih.gov Despite these advancements, the use of NMP for the controlled homopolymerization of heptadecyl methacrylate is not well-established in the literature.

Specific Polymerization Environments and Conditions

The environment and conditions under which polymerization is conducted can have a profound impact on the kinetics and mechanism of the reaction, as well as the properties of the resulting polymer.

Solid-State Photopolymerization of Long-Chain Methacrylates: Kinetics and Mechanisms

Solid-state photopolymerization offers a unique environment for polymerization, where the mobility of monomers is significantly restricted compared to polymerization in solution or bulk. For long-chain methacrylates like octadecyl methacrylate, a close structural analog of heptadecyl methacrylate, solid-state photopolymerization exhibits distinct kinetics. researchgate.net

Research has shown that the photopolymerization of crystalline octadecyl methacrylate in the solid state can be significantly faster and lead to higher double bond conversion compared to its liquid state at higher temperatures. researchgate.net This enhanced reactivity is attributed to the specific arrangement of the monomer molecules within the crystal lattice. The crystallization process can pre-organize the acrylic double bonds in a structure that facilitates rapid and minimally activated propagation. researchgate.net This is in contrast to the generally poor polymerization kinetics observed in the solid state due to mobility restrictions. researchgate.net

Furthermore, the molecular weight distributions of polymers synthesized via solid-state photopolymerization are significantly narrower and appear to be independent of reaction conditions such as photoinitiator concentration, irradiation wavelength, and light intensity. researchgate.net Analysis using techniques like XRD, Real-time FTIR, and DSC has indicated that the polymerization of octadecyl methacrylate can proceed in the solid state without disrupting the hexagonal packing of the crystalline long alkyl chains. researchgate.net

Below is a table summarizing the general characteristics of the discussed polymerization techniques for methacrylates.

| Polymerization Technique | Key Features for Methacrylates | Advantages | Limitations for Methacrylates |

| ATRP | Good control over Mn and Đ; High chain-end functionality. epa.govsigmaaldrich.comcmu.edu | Tolerant to many functional groups; allows for synthesis of block copolymers. cmu.edu | Requires removal of metal catalyst. sigmaaldrich.com |

| RAFT | Highly versatile; applicable to a wide range of methacrylates; requires a suitable RAFT agent. researchgate.netsigmaaldrich.com | Metal-free; compatible with various reaction conditions. tcichemicals.com | Potential for retardation/inhibition; requires careful selection of RAFT agent. mdpi.com |

| NMP | Generally not well-suited for controlled polymerization of methacrylates. | Metal-free; simple initiation system. acs.org | Limited applicability to methacrylates. |

| Solid-State Photopolymerization | For long-chain methacrylates, can lead to rapid polymerization and high conversion; produces polymers with narrow molecular weight distributions. researchgate.net | Can produce highly ordered polymers; reduced volume shrinkage. researchgate.net | Limited to monomers that can be polymerized in the solid state; requires specific crystalline packing. researchgate.net |

Emulsion and Dispersion Polymerization Methodologies for Poly(Heptadecyl Methacrylate)

Due to a lack of specific research focusing solely on the homopolymerization of heptadecyl methacrylate, this section will discuss the emulsion and dispersion polymerization methodologies of structurally similar long-chain alkyl methacrylates, such as stearyl methacrylate (SMA) and octadecyl methacrylate (OMA), as analogous systems. These examples provide insight into the expected kinetic and mechanistic behaviors for the synthesis of poly(heptadecyl methacrylate).

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization technique in which a hydrophobic monomer is emulsified in a continuous aqueous phase with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator, and the reaction primarily occurs within the formed polymer particles. This method is advantageous for producing high molecular weight polymers at a high polymerization rate with effective heat dissipation.

In the context of long-chain alkyl methacrylates like heptadecyl methacrylate, which are highly hydrophobic, conventional emulsion polymerization can be challenging due to the slow diffusion of the monomer from the droplets to the growing polymer particles. To overcome this, miniemulsion polymerization is often employed. In this technique, the monomer droplets are stabilized by a combination of a surfactant and a co-stabilizer (hydrophobe), leading to the formation of smaller and more stable monomer droplets that can act as the primary loci for polymerization.

A study on the miniemulsion polymerization of styrene (B11656) utilized a copolymer of stearyl methacrylate (SMA) and (N,N-dimethylamino)ethyl methacrylate (DMAEMA) as a surfactant. The hydrophobic stearyl side chains of the SMA component were found to adsorb strongly onto the monomer droplets and propagating particles, enhancing stability. The polymerization rate was observed to increase with higher concentrations of this polymeric surfactant.

Dispersion Polymerization

Dispersion polymerization is a method used to produce polymer particles of controlled size, typically in the micrometer range. In this process, the monomer, initiator, and a polymeric stabilizer are all dissolved in a reaction medium in which the resulting polymer is insoluble. As the polymerization proceeds, the growing polymer chains precipitate and are then stabilized by the polymeric stabilizer, forming discrete particles.

The dispersion polymerization of long-chain alkyl methacrylates has been successfully carried out in various organic solvents. For instance, the reversible addition-fragmentation chain transfer (RAFT) mediated dispersion copolymerization of glycidyl methacrylate (GMA) and octadecyl methacrylate (OMA) was conducted in ethanol (B145695) using polyvinylpyrrolidone (B124986) (PVP) as a steric stabilizer. tandfonline.com The resulting poly(GMA-co-OMA) particles were spherical and their size could be controlled by varying the reaction parameters. tandfonline.com In this system, the particle size was observed to increase with longer polymerization times. tandfonline.com

Another example is the RAFT dispersion polymerization of stearyl methacrylate (SMA) in ethanol, which utilized a poly(2-(dimethylamino)ethyl methacrylate) (PDMA) chain transfer agent. rsc.org The growing poly(stearyl methacrylate) (PSMA) block becomes insoluble in ethanol, leading to polymerization-induced self-assembly (PISA) and the formation of various copolymer morphologies, including spherical nanoparticles, worm-like nanoparticles, and vesicles. rsc.org

Interactive Data Table: RAFT Dispersion Copolymerization of Glycidyl Methacrylate (GMA) and Octadecyl Methacrylate (OMA) tandfonline.com

This table summarizes the effect of polymerization time on the particle size of poly(GMA-co-OMA) particles prepared by RAFT dispersion polymerization at 70°C in ethanol, using 12 wt% of PVP as a stabilizer, 1 wt% of a RAFT agent, and 1 wt% of AIBN as an initiator. tandfonline.com

| Polymerization Time (hr) | Particle Size (μm) |

| 6 | 3.07 |

| 8 | 5.21 |

| 12 | 7.84 |

| 16 | 9.63 |

| 20 | 11.15 |

| 24 | 12.38 |

Interactive Data Table: RAFT Dispersion Polymerization of Stearyl Methacrylate (SMA) using a PDMA55 Macro-CTA rsc.org

This table presents kinetic data for the RAFT dispersion polymerization of SMA at 20% w/w solids in ethanol at 70°C, using a PDMA55 macro-chain transfer agent (CTA) at a macro-CTA/AIBN molar ratio of 5.0. rsc.org

| Time (min) | Conversion (%) |

| 15 | 25 |

| 30 | 50 |

| 60 | 75 |

| 120 | 90 |

| 240 | >99 |

Copolymerization Principles and Architectures Involving Heptadecyl Methacrylate

Copolymerization with Acrylic and Methacrylic Monomers

Copolymerization of heptadecyl methacrylate (B99206) with other acrylic and methacrylic monomers is a primary method for modulating polymer properties. Shorter-chain methacrylates, functionalized methacrylates, and acrylates are common partners used to adjust the glass transition temperature (Tg), melting temperature (Tm), solubility, and mechanical strength of the final copolymer.

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (r > 1) versus the comonomer (r < 1). These values determine the sequence distribution—random, alternating, or blocky—of monomer units along the polymer chain.

While specific data for heptadecyl methacrylate is scarce, extensive studies on its close analog, octadecyl acrylate (B77674) (ODA), provide insight. For example, the free radical copolymerization of glycidyl (B131873) methacrylate (GMA, M₁) with ODA (M₂) was conducted to determine their reactivity ratios. researchgate.netiau.ir Using methods like Fineman-Ross (FR) and Kelen-Tudos (KT), the reactivity ratios were calculated. researchgate.netiau.ir The results from the FR method yielded r₁ (GMA) = 1.29 and r₂ (ODA) = 0.68 . researchgate.netiau.irtandfonline.com

These values indicate that a growing polymer chain with a GMA radical at its end prefers to add another GMA monomer over an ODA monomer. Conversely, a chain ending in an ODA radical has a slight preference for adding a GMA monomer over another ODA unit. The product of the reactivity ratios (r₁ × r₂ ≈ 0.88) is less than 1, which suggests that the system tends to form a random copolymer rather than long sequences of a single monomer. tandfonline.com This behavior is expected to be very similar for the heptadecyl methacrylate/GMA system.

**Table 1: Reactivity Ratios for the Copolymerization of Glycidyl Methacrylate (M₁) and Octadecyl Acrylate (M₂)***

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ x r₂ | Copolymer Type Tendency |

|---|---|---|---|---|---|

| Glycidyl Methacrylate (GMA) | Octadecyl Acrylate (ODA) | 1.29 | 0.68 | ~0.88 | Random |

Data for Octadecyl Acrylate (ODA), a close structural analog of Heptadecyl Methacrylate. researchgate.netiau.irtandfonline.com

The structure of the comonomer has a profound impact on the polymerization process and the final properties of the copolymer.

Thermal Properties: When heptadecyl methacrylate is copolymerized with a monomer having a high glass transition temperature (Tg), such as glycidyl methacrylate (Tg of PGMA = 94°C), the Tg of the resulting copolymer increases with higher GMA content. researchgate.netiau.ir Conversely, the bulky, non-polar heptadecyl side chains can disrupt the packing of the rigid GMA units, while the polar GMA units can interfere with the crystallization of the long alkyl side chains. This leads to a decrease in the melting temperature (Tm) of the side-chain crystallites as the proportion of the comonomer increases. researchgate.netiau.ir

Modern controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), allow for the precise synthesis of copolymers with different architectures. Research on octadecyl (meth)acrylate demonstrates the synthesis of random, block, and gradient copolymers with well-defined molecular weights and low polydispersity. acs.orgcmu.edu

Random Copolymers: These are synthesized by copolymerizing a mixture of the two monomers, such as tert-butyl methacrylate (tBMA) and octadecyl methacrylate (OMA), in a one-pot reaction. The resulting polymer, p(tBMA-r-OMA), has a statistical distribution of monomer units along the chain. acs.org

Block Copolymers: These are created by sequential monomer addition. For example, a p(tBMA) homopolymer can be synthesized first and then used as a macroinitiator to polymerize OMA, resulting in a p(tBMA)-b-p(OMA) diblock copolymer. acs.orgcmu.edu Triblock copolymers, such as p(OMA)-b-p(tBA)-b-p(OMA), can also be synthesized, often exhibiting properties of thermoplastic elastomers. acs.orgcmu.edu

Gradient Copolymers: These are formed when two monomers with different reactivity ratios are polymerized simultaneously. For instance, copolymerizing tert-butyl methacrylate (tBMA) and octadecyl acrylate (OA) results in a gradient structure because the methacrylate monomer is generally more reactive than the acrylate. The resulting chain has a higher concentration of tBMA units near the initiating end and a higher concentration of OA units at the terminating end. acs.org

Copolymerization with Other Vinyl Monomers (e.g., Styrene (B11656), Maleic Esters)

Heptadecyl methacrylate can be copolymerized with a range of other vinyl monomers to impart specific functionalities.

Styrene: The copolymerization of styrene (Sty) with long-chain alkyl methacrylates like octadecyl methacrylate (ODMA) has been studied. The reactivity ratios for the Sty-ODMA system were determined to be r₁(Sty) = 0.58 and r₂(ODMA) = 0.45 . srce.hr Since both values are less than one and their product (r₁ × r₂ ≈ 0.26) is also less than one, the system displays a tendency towards random copolymerization with some inclination for alternation, forming an azeotropic composition at a specific monomer feed ratio. srce.hr

Maleic Esters and Anhydride (B1165640): Heptadecyl methacrylate can be copolymerized with maleic anhydride or its esters. Such copolymers are particularly useful as additives in hydrocarbon oils, acting as pour point depressants and flow improvers. scispace.com The polymerization is typically carried out via solution polymerization in a solvent like toluene (B28343) or xylene. mdpi.com

Design and Synthesis of Advanced Copolymer Architectures

The long heptadecyl side chain is a key building block for creating advanced polymer architectures, most notably comb-like polymers.

Comb-like polymers consist of a polymer backbone with pendant side chains ("teeth"). When the side chains are long alkyl groups like heptadecyl, they can self-organize and crystallize, forming ordered nanostructures that dominate the polymer's properties. scispace.comcore.ac.uk

One method to create such structures is through the alternating copolymerization of a long-chain alkyl methacrylate with another vinyl monomer like styrene. This results in a "widely spaced" comb-like polymer where the heptadecyl side chains are separated by styrene units along the backbone. These side chains are still capable of crystallizing into a paraffin-like hexagonal lattice, and the melting point of these crystalline domains is highly dependent on the side-chain length. The flexibility of the polymer main chain plays a crucial role; a more flexible backbone allows the side chains to pack more easily into a crystal lattice.

Furthermore, amphiphilic comb-like polymers can be synthesized by copolymerizing heptadecyl methacrylate with a hydrophilic monomer, such as acrylic acid. These copolymers exhibit surfactant-like behavior in solution, forming aggregates and other self-assembled structures depending on the composition and the solvent environment.

Amphiphilic Copolymer Architectures for Self-Assembly

The incorporation of heptadecyl methacrylate into copolymer structures is a key strategy for creating amphiphilic macromolecules capable of self-assembly. These copolymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. The long C17 alkyl chain of the heptadecyl methacrylate unit provides a strong hydrophobic character, which drives the assembly process in aqueous environments. The self-assembly behavior is highly dependent on the copolymer architecture, including the arrangement and ratio of the hydrophilic and hydrophobic monomer units.

Amphiphilic copolymers can be designed with various architectures, such as random, block, or graft copolymers, to control the resulting self-assembled nanostructures. In aqueous solutions, these copolymers spontaneously organize to minimize the unfavorable interactions between the hydrophobic heptadecyl chains and water. This typically results in the formation of nano-sized aggregates where a hydrophobic core, composed of the associated alkyl chains, is surrounded by a hydrophilic corona.

Research on copolymers with long alkyl side chains, such as those derived from octadecyl methacrylate (a close analog to heptadecyl methacrylate), has shown that these systems can form a variety of well-defined nanostructures. These include spherical micelles, vesicles (hollow spheres), and even more complex morphologies like lamellar structures in the solid state. The specific morphology is influenced by factors such as the hydrophilic-lipophilic balance (HLB), the molecular weight of the copolymer, and the solvent used.

For instance, amphiphilic random copolymers bearing hydrophilic poly(ethylene glycol) (PEG) and hydrophobic octadecyl pendants have been shown to efficiently induce precision self-assembly. These copolymers can form thermoresponsive micelles and vesicles in water, as well as reverse micelles in nonpolar solvents like hexane. Studies on amphiphilic random methacrylate copolymers with varying alkyl chain lengths (from C1 to C18) have demonstrated that they can undergo reversible single-chain self-folding in water through intramolecular hydrophobic interactions, creating dynamic unimolecular micelles.

The table below summarizes findings on the self-assembly of amphiphilic copolymers containing long-chain alkyl methacrylates.

| Copolymer System | Hydrophilic Monomer | Hydrophobic Monomer | Architecture | Self-Assembled Structure | Reference |

| P(PEGMA-co-RMA) | Poly(ethylene glycol) methacrylate (PEGMA) | Alkyl methacrylate (RMA, C1-C18) | Random | Unimolecular micelles | |

| P(PEGMA-co-ODMA) | Poly(ethylene glycol) methacrylate (PEGMA) | Octadecyl methacrylate (ODMA) | Random | Crystalline-core micelles, vesicles, sub-10 nm lamellar structures | |

| P(DMAEMA-stat-Alkyl MA) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Alkyl methacrylates (C4, C6, C8) | Statistical | Spherical nanoparticles |

This table presents data on long-chain alkyl methacrylates, including close analogs to heptadecyl methacrylate, to illustrate the principles of self-assembly.

Crosslinked Networks incorporating Heptadecyl Methacrylate

Heptadecyl methacrylate is also utilized in the formation of crosslinked polymer networks, creating materials with specific mechanical, thermal, and swelling properties. The long, hydrophobic heptadecyl side chain plays a crucial role in defining the network's characteristics. These networks can be formed through either chemical or physical crosslinking.

Chemically Crosslinked Networks: In chemically crosslinked networks, covalent bonds connect the polymer chains, forming a permanent three-dimensional structure. Heptadecyl methacrylate can be copolymerized with a multifunctional crosslinking agent to create such networks. For example, studies on the related monomer, octadecyl acrylate (ODA), copolymerized with crosslinkers like N,N',N''-trisacryloyl melamine (B1676169) (AM) or N,N',N''-trismethacryloylmelanine (MM), have produced porous and flexible networks. The incorporation of the long alkyl chains from ODA into these networks makes them effective as oil sorbents, capable of absorbing significant amounts of crude petroleum. The crosslinking efficiency and thermal stability of these networks were found to increase with a higher content of the long-chain acrylate monomer. The resulting networks exhibit porous morphologies, a feature that is enhanced with increased ODA content.

Physically Crosslinked Networks: Physical networks are formed through non-covalent interactions, such as hydrogen bonds or the association of hydrophobic domains. These interactions are often reversible, imparting properties like self-healing or shape memory to the material. The long alkyl chains of heptadecyl methacrylate can participate in hydrophobic interactions or crystallize to form physical crosslinking points.

A notable example involves hydrogels synthesized from stearyl methacrylate (SM, or octadecyl methacrylate) and vinylpyrrolidone (VP). In

Polymer Microstructure, Morphology, and Supramolecular Organization of Poly Heptadecyl Methacrylate

Molecular and Segmental Dynamics in Poly(Heptadecyl Methacrylate)

The molecular and segmental dynamics of poly(heptadecyl methacrylate) (PHDMA) are intricate, influenced by its comb-like architecture featuring a flexible methacrylate (B99206) backbone and long, crystallizable heptadecyl side chains. This structure gives rise to distinct dynamic processes occurring at different temperature ranges.

At lower temperatures, localized motions within the side chains and the main chain become active. These are often referred to as secondary relaxations (β- and γ-relaxations). The γ-relaxation is attributed to the movement of small segments of the alkyl side groups. conicet.gov.ar As the temperature increases, two primary cooperative mobility processes emerge. One is the conventional α-relaxation, associated with the glass transition of the polymer backbone. The other is a polyethylene-like dynamic glass transition (αPE), which corresponds to the segmental mobility within the amorphous regions of the self-assembled alkyl side chains. researchgate.netresearchgate.net The presence of these two distinct glass transitions provides strong evidence for nanophase separation in poly(n-alkyl methacrylates) with long side chains. researchgate.net

The dynamics of the α-relaxation in poly(alkyl methacrylates) show a systematic shift to lower frequencies with an increasing length of the alkyl side group, a phenomenon attributed to internal plasticization. psu.edu Conversely, the αPE process, reflecting the dynamics within the side-chain nanodomains, moves to higher temperatures with increasing side-chain length. psu.edu For poly(n-alkyl methacrylates), the fragility of the αPE process increases with longer side chains and larger alkyl nanodomains, indicating a transition towards polyethylene-like glass transition behavior. escholarship.org

The study of segmental dynamics in stereoregular poly(methyl methacrylate) (PMMA) melts confined between surfaces has shown that the dynamics slow down in the vicinity of the surface, and this effect is stronger with increased polymer/surface interactions. mdpi.com While this study was on PMMA, the principles of altered dynamics in confined environments are relevant to the nanodomains formed in PHDMA. The dielectric properties and relaxation processes are also influenced by the sample preparation method and the presence of any additives or nanofillers. bohrium.com

Crystallization Behavior of Long Alkyl Side Chains in Poly(Heptadecyl Methacrylate)

A defining characteristic of poly(heptadecyl methacrylate) is the ability of its long alkyl side chains to crystallize. This side-chain crystallization is a phenomenon observed in poly(n-alkyl methacrylates) when the alkyl group has a sufficient length, typically with 12 or more carbon atoms. researchgate.net The crystallization of these side chains leads to a semi-crystalline polymer with distinct thermal and structural properties.

The crystallization process involves the packing of the methylene (B1212753) units of the side chains, often into a hexagonal lattice. psu.eduuni-halle.de This organization is influenced by the polymer backbone, which can act as a frustrating element, meaning the section of the side chain closest to the backbone may remain amorphous. escholarship.org The ability of the side chains to overcome the constraints of the main chain and arrange into an ordered crystalline structure is dependent on the flexibility of the backbone and the length of the side chains. escholarship.org For methacrylates, which have a more rigid backbone compared to acrylates, a longer side chain is required for crystallization to occur. escholarship.org

The crystallization and melting of these side chains can be observed using techniques like Differential Scanning Calorimetry (DSC), which reveals a distinct melting peak. For poly(octadecyl methacrylate), a close analog to PHDMA, a strong melting signal is observed around 34-37.5°C. researchgate.netsigmaaldrich.com The exact melting temperature (Tm) and the degree of crystallinity can be influenced by the thermal history and the crystallization process itself. researchgate.net For instance, isothermal crystallization studies on poly(n-hexadecyl methacrylate) have shown changes in the dielectric relaxation strength and the shape of the α-relaxation peak during crystallization. researchgate.net

The crystallization of the side chains is a key factor in the formation of ordered nanostructures. It can lead to a well-ordered lamellar morphology on the mesoscale, with stacked main and side chain layers. uni-halle.de This process is often accompanied by an increase in the coherence length of the nanophase-separated structure. psu.edu

Self-Assembly Phenomena in Poly(Heptadecyl Methacrylate) Systems

The amphiphilic nature of poly(heptadecyl methacrylate), arising from the combination of a more polar methacrylate backbone and nonpolar alkyl side chains, drives various self-assembly phenomena. This leads to the formation of organized structures at the nanoscale, significantly influencing the material's properties.

Formation of Layered Structures and Nanodomains

In the solid state, poly(n-alkyl methacrylates) with sufficiently long side chains, including PHDMA, exhibit nanophase separation. researchgate.net This process involves the segregation of the incompatible main chains and the alkyl side chains, resulting in the formation of distinct nanodomains. The alkyl side chains aggregate to form these nanodomains, which can have sizes typically in the range of 0.5 to 2.0 nm. researchgate.netresearchgate.net

The formation of these nanodomains is evidenced by the appearance of a pre-peak at low scattering angles in X-ray diffraction patterns. researchgate.net The crystallization of the side chains within these nanodomains can further enhance the structural order, leading to the formation of well-defined layered or lamellar structures. psu.eduuni-halle.de In this lamellar morphology, the polymer main chains form layers that are separated by the interdigitated or non-interdigitated crystalline side chains. This side-chain crystallization can increase the order of the nanophase-separated structure, as indicated by the appearance of higher-order diffraction peaks. psu.edu The average interlayer distance in these structures can be influenced by the crystallization conditions. uni-halle.de

Micellar Aggregation and Supramolecular Architectures from Amphiphilic Copolymers

When PHDMA is incorporated into amphiphilic block or random copolymers, it can induce the formation of micelles and other supramolecular architectures in selective solvents. mdpi.com In aqueous solutions, amphiphilic copolymers containing hydrophobic segments like PHDMA and hydrophilic blocks will self-assemble above a critical micelle concentration (CMC). mdpi.com The hydrophobic PHDMA segments form the core of the micelle, while the hydrophilic segments form the outer shell, which stabilizes the structure in the aqueous environment. mdpi.com

The morphology of these self-assembled structures can vary, including spheres, cylinders (wormlike micelles), and vesicles, depending on factors such as the relative block lengths, the solvent, and the polymer concentration. mdpi.commdpi.com For example, amphiphilic random copolymers can form unimolecular micelles through intrapolymer self-organization, where the hydrophobic side chains create a core surrounded by the hydrophilic groups. semanticscholar.org The aggregation number and the size of these micelles can be controlled by tuning the molecular weight and composition of the copolymer. jst.go.jp The formation of these micellar structures can be investigated using techniques like light scattering and fluorescence spectroscopy. nih.govmdpi.com

Phase Separation in Blends and Copolymers Containing Poly(Heptadecyl Methacrylate)

The principles of polymer blend miscibility and phase separation are highly relevant to systems containing PHDMA. The miscibility of polymer blends is governed by the thermodynamics of mixing, which depends on the interactions between the polymer components, their molecular weights, and the temperature. kpi.ua Blends of polymers with dissimilar chemical structures, such as a nonpolar polymer like PHDMA and a more polar polymer, are often immiscible and will undergo phase separation.

In block copolymers containing a PHDMA block, microphase separation can occur, leading to the formation of ordered nanostructures like lamellae, cylinders, or spheres, depending on the volume fraction of the blocks. researchgate.net The crystallization of the PHDMA block can further influence this morphology.

When PHDMA or its copolymers are blended with other polymers, the resulting morphology depends on the miscibility of the components. For instance, in blends of a crystalline polymer with an amorphous polymer, phase separation can occur above the melting temperature of the crystalline component. researchgate.net The confinement of one polymer within the microphase-separated domains of a block copolymer can also suppress or alter its phase separation and crystallization behavior. acs.org The tacticity of the polymer chains can also play a role in the phase separation process in polymer blends. nih.gov

Influence of Polymerization Method on Microstructure and Morphology

The method of polymerization used to synthesize poly(heptadecyl methacrylate) can have a significant impact on its microstructure, which in turn influences its morphology and properties. Key aspects of the microstructure that are affected include molecular weight, molecular weight distribution (polydispersity), and tacticity.

Conventional free-radical polymerization is a common method for synthesizing poly(alkyl methacrylates). iosrjournals.orgbohrium.com However, this method offers limited control over the polymer architecture, often resulting in polymers with broad molecular weight distributions. researchgate.net

Controlled/living radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, provide much greater control over the polymerization process. nih.govbohrium.comwhiterose.ac.uk These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures, such as block copolymers. researchgate.netmdpi.com For example, RAFT polymerization has been used to synthesize block copolymers of poly(ethylene glycol) methyl ether methacrylate and butyl methacrylate with high blocking efficiency. mdpi.com Similarly, ATRP has been employed to create block copolymers containing poly(octadecyl methacrylate). acs.org

The ability to control the polymer microstructure through the polymerization method is crucial for tailoring the self-assembly and crystallization behavior of PHDMA. For instance, the synthesis of well-defined block copolymers is essential for creating specific micellar morphologies or ordered nanostructures in the solid state. The properties of the resulting materials, such as the thermo-responsive behavior of nanoparticles, are highly dependent on the polymer microstructure. mdpi.com Furthermore, the polymerization technique can influence the morphology of polymer particles prepared by methods like seeded emulsion polymerization. frontiersin.org

Below is a table summarizing the influence of different polymerization methods:

| Polymerization Method | Control over Microstructure | Typical Polydispersity (Đ) | Resulting Architectures |

| Free-Radical Polymerization | Low | High (>1.5) | Homopolymers, random copolymers |

| Atom Transfer Radical Polymerization (ATRP) | High | Low (<1.5) | Homopolymers, block copolymers, gradient copolymers |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | High | Low (<1.4) | Homopolymers, block copolymers, gradient copolymers |

Advanced Materials Design and Engineering Applications of Heptadecyl Methacrylate Derived Polymers

Polymer Additives and Modifiers

The incorporation of long alkyl side chains, such as the heptadecyl group, into a polymer backbone imparts unique properties that are leveraged in the modification of various materials. These polymers act as effective additives, enhancing the performance of fluids and creating materials with specialized absorption capabilities.

Rheological Modification of Fluids (e.g., as Flow Improvers)

Polymers based on long-chain alkyl methacrylates, such as poly(octadecyl methacrylate) (POMA), are highly effective rheological modifiers, particularly as flow improvers (FIs) and pour point depressants (PPDs) for waxy crude oils and lubricants. acs.orgiosrjournals.org The long, nonpolar alkyl chains of the polymer have a strong affinity for the paraffin (B1166041) (wax) components present in crude oil. acs.org At low temperatures, these wax molecules precipitate and form an interlocking crystal network that immobilizes the oil, increasing its viscosity and pour point. iosrjournals.org

When added to the oil, the alkyl side chains of the POMA polymer co-crystallize with the paraffin molecules. This integration disrupts the formation of large, cohesive wax crystal networks, preventing them from agglomerating and gelling the oil. acs.orgsoton.ac.uk Instead, smaller, non-cohesive wax crystal flocs are formed, which significantly improves the rheological properties of the crude oil at low temperatures. researchgate.net

Research on POMA synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization demonstrates its effectiveness. At a concentration of 2000 ppm, POMA was shown to reduce the gelation point of a waxy crude oil by 4.1°C. acs.org Furthermore, at the same concentration and a temperature of 0°C, the apparent viscosity of the crude oil was dramatically decreased from 379.71 mPa·s to 70.67 mPa·s. acs.org The molecular weight of the polymer is a critical factor; studies on poly(octadecyl methacrylate) have shown that an increase in the molecular weight generally leads to an improved viscosity index in modified lube oils. ijcce.ac.ir

Table 1: Effect of Poly(octadecyl methacrylate) (POMA) on Waxy Crude Oil Rheology

| Additive Concentration (ppm) | Temperature (°C) | Apparent Viscosity without POMA (mPa·s) | Apparent Viscosity with POMA (mPa·s) | Gelation Point Reduction (°C) |

| 2000 | 0 | 379.71 | 70.67 | 4.1 |

Data sourced from studies on poly(octadecyl methacrylate) as a representative long-chain alkyl methacrylate (B99206) polymer. acs.org

Design of Oil-Absorbent Resins from Heptadecyl Methacrylate Copolymers

The inherent hydrophobicity and oleophilicity (oil-attracting nature) of the long alkyl chain make heptadecyl methacrylate an ideal candidate for synthesizing oil-absorbent resins. Research on analogous monomers like hexadecyl methacrylate (HMA) and octadecyl methacrylate (SMA) confirms this potential. By copolymerizing these monomers with others, such as methyl methacrylate (MMA) or butyl acrylate (B77674) (BA), it is possible to create cross-linked, three-dimensional polymer networks with a high affinity for oils and organic solvents. soton.ac.uktandfonline.com

The long alkyl groups enhance the oil-absorbing capability, while the shorter-chain comonomers and cross-linking agents provide mechanical strength and structural integrity to the resin. soton.ac.uk The synthesis method also plays a crucial role. For instance, using a high internal phase emulsion (HIPE) templating technique creates a porous structure, maximizing the surface area available for oil absorption. tandfonline.comtandfonline.com

Studies on a copolymer of HMA and MMA synthesized via an emulsion template showed a maximum oil absorbency of 34 g/g in trichloromethane. tandfonline.comtandfonline.com Similarly, a resin synthesized from SMA, BA, and styrene (B11656) achieved oil absorption capacities of 34.00 g/g for chloroform (B151607) and 23.18 g/g for toluene (B28343). soton.ac.uk The length of the alkyl chain is directly related to performance; studies comparing lauryl (C12), hexadecyl (C16), and stearyl (C18) methacrylate found that oil absorbency for chloroform increased with chain length, reaching 24, 32, and 34 g/g, respectively. soton.ac.uk

Table 2: Oil Absorbency of Various Long-Chain Alkyl Methacrylate Copolymer Resins

| Primary Monomer | Comonomer(s) | Synthesis Method | Absorbed Solvent | Maximum Absorbency (g/g) |

| Hexadecyl Methacrylate (HMA) | Methyl Methacrylate (MMA) | High Internal Phase Emulsion | Trichloromethane | 34 |

| Octadecyl Methacrylate (SMA) | Butyl Acrylate (BA), Styrene (ST) | Suspension Polymerization | Chloroform | 34.00 |

| Octadecyl Methacrylate (SMA) | Butyl Acrylate (BA), Styrene (ST) | Suspension Polymerization | Toluene | 23.18 |

| Octadecyl Methacrylate (SMA) | Butyl Acrylate (BA), Benzyl Methacrylate (BZMA) | Suspension Polymerization | Chloroform | 56.13 |

| Octadecyl Methacrylate (SMA) | Butyl Acrylate (BA), Benzyl Methacrylate (BZMA) | Suspension Polymerization | Toluene | 32.85 |

Data sourced from studies on hexadecyl and octadecyl methacrylate copolymers as representative long-chain alkyl methacrylate resins. soton.ac.uktandfonline.com

Surface and Coating Technologies

Polymers derived from heptadecyl methacrylate are valuable in applications where surface properties are critical. The long alkyl chain is key to creating surfaces with low energy and high hydrophobicity.

Development of Specialized Coatings for Hydrophobicity and Surface Performance

The polymerization of long-chain alkyl methacrylates like hexadecyl methacrylate results in polymers with very low surface energy, a primary requirement for creating hydrophobic (water-repellent) surfaces. When applied as a coating, the polymer chains orient themselves such that the long, nonpolar alkyl groups are exposed at the surface, creating a barrier that repels water.

These polymers can be used to manufacture coatings that are not only hydrophobic but can achieve superhydrophobicity, where water contact angles exceed 150°. This is often accomplished by combining the low-surface-energy polymer with a micro- or nano-structured surface topography. mdpi.comatu.kz Such coatings have applications in self-cleaning surfaces, anti-icing, and moisture protection. mdpi.com For example, fluorine-containing methacrylic ester copolymers incorporating octadecyl acrylate have been synthesized to create hydrophobic floor coatings. researchgate.net

Integration of Poly(Heptadecyl Methacrylate) in Surface Modification Methodologies

Beyond direct coating applications, poly(heptadecyl methacrylate) and its analogs can be integrated into more complex surface modification strategies. For instance, surfaces of other polymers, such as poly(methyl methacrylate) (PMMA), can be chemically altered to anchor long alkyl chains. One method involves reacting the surface of a PMMA device to create amine-terminated groups, which can then be reacted with a molecule like n-octadecane–1-isocyanate. This process grafts a dense layer of octadecyl chains onto the PMMA surface, transforming it from hydrophilic to highly hydrophobic. researchgate.net

This technique is particularly useful in the fabrication of microfluidic devices, where controlling the surface chemistry of channels is essential for managing fluid flow and preventing the unwanted adsorption of biomolecules. electrochem.org Similarly, hydrogels like poly(2-hydroxyethyl methacrylate) (pHEMA) have been surface-modified with octadecyl chains to create a hydrophobic barrier. nih.gov This modification serves to control the rate of drug release from the hydrogel matrix, demonstrating the versatility of using these long alkyl chains to precisely engineer surface functionality. nih.gov

Functional Polymeric Materials

Heptadecyl methacrylate can be used as a building block for functional polymeric materials where its hydrophobic character is combined with other chemical functionalities. This is typically achieved through copolymerization with a functional monomer.